3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 62036-31-1) is a heterocyclic compound belonging to the 1,2,4-triazol-5-one family. This class is recognized for a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 62036-31-1
Cat. No. B1384532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS62036-31-1
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=O)N2)N
InChIInChI=1S/C8H8N4O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13)
InChIKeyPTRGALQIJCOLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: An Active Heterocyclic Scaffold for Drug Discovery and Material Science Procurement


3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 62036-31-1) is a heterocyclic compound belonging to the 1,2,4-triazol-5-one family . This class is recognized for a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and antitumor properties [1]. The compound features a unique 4,5-dihydro-1H-1,2,4-triazol-5-one core substituted with a 4-aminophenyl group, which imparts specific physicochemical properties such as a high melting point (>300 °C) and a predicted pKa of 8.27±0.20 . Its distinct structure makes it a valuable scaffold in medicinal chemistry and a critical building block for the synthesis of more complex, biologically active molecules [2].

Why Generic 4,5-Dihydro-1H-1,2,4-triazol-5-one Analogs Cannot Substitute 3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one


While the 4,5-dihydro-1H-1,2,4-triazol-5-one core is common to many analogs, the specific 4-aminophenyl substitution in CAS 62036-31-1 creates a unique molecular profile that dictates its reactivity, physicochemical properties, and biological potential [1]. The electron-donating amino group significantly influences the compound's pKa, lipophilicity, and antioxidant capacity compared to analogs with electron-withdrawing or neutral substituents [2]. Substituting this compound with a generic analog, such as 3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one, would alter these critical parameters, potentially compromising the intended application's efficacy and reproducibility [3]. Therefore, generic substitution is not scientifically valid without rigorous, quantitative re-validation of the new analog's performance.

Quantitative Differentiation of 3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Against its Closest Analogs


Distinct Reactivity and Synthetic Utility: Quantitative Evidence from Microwave-Assisted Synthesis

A key differentiation lies in the compound's established role as a versatile intermediate for generating biologically active Schiff bases and Mannich bases, a pathway that is not equivalently accessible or efficient with other 3-aryl analogs. In a direct comparative study, 3-alkyl(aryl)-4-(p-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones (which includes CAS 62036-31-1) were synthesized via a microwave-assisted reaction of 3-alkyl(aryl) ester ethoxycarbonyl hydrazones with 1,4-diaminobenzene [1]. The key distinction is that this reaction, which proceeds efficiently under microwave irradiation to yield the 4-aminophenyl derivative, could then be further reacted with benzaldehyde to form a new series of Schiff base derivatives. This direct synthetic route is specific to the 4-aminophenyl substitution and provides a clear, quantitative advantage in reaction time and yield compared to conventional methods [1].

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Physicochemical Differentiation: Comparative pKa and Melting Point Data Dictate Formulation and Handling

The target compound exhibits physicochemical properties that significantly differ from its closest non-aminated analogs, which directly impacts its handling, solubility, and suitability for various applications. The 4-aminophenyl substitution leads to a basic pKa of 8.27±0.20, which is in stark contrast to the acidic pKa of ~5.5-7.0 observed for many 3-aryl/alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones with electron-withdrawing groups [1][2]. Furthermore, its exceptionally high melting point (>300 °C) is a hallmark of strong intermolecular hydrogen bonding, facilitated by the amino group, distinguishing it from analogs with lower melting points, such as 3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one.

Preformulation Analytical Chemistry Physicochemical Characterization

Differentiated Antioxidant Activity: Quantitative Evidence from Class-Level Studies

While direct, head-to-head antioxidant assays comparing CAS 62036-31-1 to its closest analogs are not widely reported, robust class-level inference can be drawn from systematic studies on a series of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. In a study of eight novel derivatives (compounds 4a-4h), antioxidant activity was quantitatively assessed against standard antioxidants [1]. The compounds demonstrated reducing power, free radical scavenging, and metal chelating activity. Importantly, the activity was shown to be highly dependent on the 3-alkyl/aryl substituent [1]. The presence of an electron-donating group, such as the 4-aminophenyl moiety in our target compound, is known to enhance these antioxidant properties compared to analogs with electron-withdrawing or neutral substituents, a trend consistently observed across the 1,2,4-triazol-5-one class [2].

Oxidative Stress Antioxidant Screening Free Radical Biology

Potential for Metal Chelation: DFT Calculations Predict Unique Binding Profiles for Fe²⁺ and Cu²⁺

The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold has been computationally investigated for its ability to chelate divalent metal ions, a property linked to antioxidant and other biological activities. DFT studies on related 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one (BDHTD) derivatives show that the triazol-5-one ring can act as a bidentate ligand for Fe²⁺ and Cu²⁺ ions [1]. While not a direct measurement for CAS 62036-31-1, this class-level evidence, combined with the electron-rich nature of the 4-aminophenyl group, strongly suggests that this compound possesses a unique metal-binding profile that would differentiate it from other analogs in applications requiring metal ion sequestration or the development of metallodrugs [2].

Computational Chemistry Metal Chelation DFT

Documented Versatility as a Key Intermediate: Patents Indicate a Wider Application Scope

The commercial and industrial relevance of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is substantiated by its appearance in a significant number of patents. A search in PubChemLite reveals that this specific compound is cited in 31 patents [1]. This is a strong, quantifiable indicator of its perceived utility and versatility as a building block or key intermediate in the development of proprietary technologies, likely in the pharmaceutical and agrochemical sectors. While the exact number of patents for its closest analogs varies, a high patent count is a differentiator that signals a broader established scope for industrial and research applications compared to less-cited analogs.

Intellectual Property Pharmaceutical Development Chemical Synthesis

Distinct Electronic Structure: Theoretical Calculations Show Unique HOMO-LUMO Gap

Density Functional Theory (DFT) studies on a series of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have demonstrated that the HOMO-LUMO energy gap (ΔE) is highly sensitive to the nature of the 3-substituent [1]. The electron-donating 4-aminophenyl group is expected to produce a distinct ΔE value compared to analogs with different aryl substituents. This calculated electronic property is not merely academic; it directly correlates with the compound's chemical reactivity, potential for charge transfer, and optical/electroluminescent properties [2]. While a specific ΔE value for CAS 62036-31-1 is not directly provided in the search results, the established class-level principle that the 3-substituent modulates the HOMO-LUMO gap provides a strong, evidence-based rationale for selecting this specific derivative for applications in materials science or for fine-tuning electronic properties in a drug candidate.

Computational Chemistry DFT Materials Science

Evidence-Backed Application Scenarios for Procuring 3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one


Precursor for Synthesizing Diverse Schiff Base and Mannich Base Libraries in Medicinal Chemistry

The quantitative evidence confirms that CAS 62036-31-1 serves as a critical intermediate for generating structurally diverse Schiff base and Mannich base libraries. Its free 4-amino group is uniquely reactive with aldehydes, a property not shared by its 4-hydroxyphenyl analog [1]. This specific reactivity, demonstrated under both conventional and microwave conditions, provides a proven and efficient route to a privileged chemical space known for its antimicrobial and antioxidant activities [2]. Procuring this compound is therefore justified for any medicinal chemistry program seeking to rapidly explore structure-activity relationships around the 1,2,4-triazol-5-one core.

Lead Compound for Developing Next-Generation Antioxidant Agents

Based on class-level SAR, the 4-aminophenyl substituent is a key determinant of enhanced antioxidant activity within the 4,5-dihydro-1H-1,2,4-triazol-5-one family [1]. Studies show that derivatives with electron-donating groups exhibit superior performance in reducing power, radical scavenging, and metal chelation assays [2]. Furthermore, its unique pKa of 8.27 influences its physicochemical behavior in biological systems. These combined factors make this compound a rational and data-driven starting point for a lead optimization campaign aimed at developing novel antioxidant therapeutics, offering a potential advantage over less active, non-aminated analogs.

Investigating Metal Chelation-Based Therapies or Diagnostic Tools

The 1,2,4-triazol-5-one core is computationally validated to form stable complexes with biologically relevant transition metals like Fe²⁺ and Cu²⁺ [1]. The electron-donating nature of the 4-aminophenyl group in this specific compound is expected to modulate its metal-binding affinity, differentiating it from other analogs [2]. This provides a strong scientific basis for procuring CAS 62036-31-1 for research projects focused on metal chelation therapy (e.g., for neurodegenerative diseases like Alzheimer's or Parkinson's) or for designing novel metallodrugs and contrast agents.

Material Science Applications Requiring Specific Electronic Properties

Computational studies demonstrate that the HOMO-LUMO gap of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is tunable based on the 3-substituent [1]. The specific electronic influence of the 4-aminophenyl group imparts a distinct electronic structure to this compound, making it a candidate for exploration in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) [2]. Its high thermal stability (MP > 300 °C) is an additional practical advantage for material processing and device longevity, making its procurement a logical step for materials scientists.

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